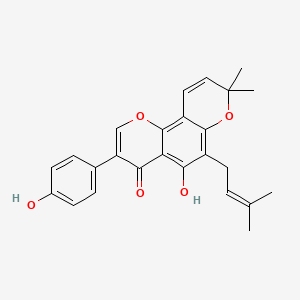

Osajin

Übersicht

Beschreibung

This compound is known for its significant biological activities, including antitumor, antioxidant, and anti-inflammatory properties . Osajin has garnered attention in scientific research due to its potential therapeutic applications and its role in various biological processes.

Wissenschaftliche Forschungsanwendungen

Osajin has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound in the study of isoflavone synthesis and reactions.

Biology: It is studied for its effects on cellular processes, including apoptosis and cell signaling pathways.

Medicine: This compound has shown potential as an antitumor, antioxidant, and anti-inflammatory agent.

Wirkmechanismus

Target of Action

Osajin, a prenylated isoflavone, primarily targets human nasopharyngeal carcinoma (NPC) cells . It has shown significant antitumor activity in different tumor cell lines .

Mode of Action

This compound interacts with its targets in a dose- and time-dependent manner, inducing apoptosis of NPC cells . It causes a significant loss of mitochondrial transmembrane potential and releases cytochrome c into the cytosol . It also enhances the expression of Fas ligand (FasL), suppresses glucose-regulated protein 78 kDa (GRP78), and activates caspases-9, -8, -4, and -3 . Furthermore, it up-regulates proapoptotic Bax protein and down-regulates antiapoptotic Bcl-2 protein .

Biochemical Pathways

This compound affects multiple apoptotic pathways, including the extrinsic death receptor pathway, and intrinsic pathways relying on mitochondria and endoplasmic reticulum stress . The compound’s interaction with these pathways leads to apoptosis in human NPC cells .

Pharmacokinetics

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound are crucial for its bioavailability and efficacy . .

Result of Action

The molecular and cellular effects of this compound’s action include a significant loss of mitochondrial transmembrane potential, release of cytochrome c into the cytosol, enhanced expression of Fas ligand (FasL), suppression of glucose-regulated protein 78 kDa (GRP78), and activation of caspases-9, -8, -4, and -3 . Additionally, it up-regulates proapoptotic Bax protein and down-regulates antiapoptotic Bcl-2 protein . These changes lead to the induction of apoptosis in human NPC cells .

Safety and Hazards

Osajin should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Osajin displays potential antiprostate cancer efficacy via impairment of fatty acid synthase and androgen receptor expression . This suggests that cotargeting lipogenesis and the AR axis via impairment of FASN and AR expression by this compound could be applied as a new and promising approach for the treatment of malignant prostate cancer .

Biochemische Analyse

Biochemical Properties

Osajin has been shown to interact with various enzymes, proteins, and other biomolecules. It has been studied for its anti-inflammatory, antioxidant, and antiapoptotic properties . These properties suggest that this compound may play a significant role in biochemical reactions, particularly those related to inflammation, oxidative stress, and apoptosis .

Cellular Effects

This compound has been found to have various effects on cells and cellular processes. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to decrease the levels of serum creatinine and urea, markers of kidney function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to bind to biomolecules, inhibit or activate enzymes, and change gene expression . For example, it has been shown to reduce lipid peroxidation, improve biomarkers of antioxidant status, and lower the expression of interleukin-33, 8-hydroxydeoxyguanosine, caspase-3, and kidney injury molecule-1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Information on its stability, degradation, and long-term effects on cellular function have been studied in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound have been found to vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have been studied. It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

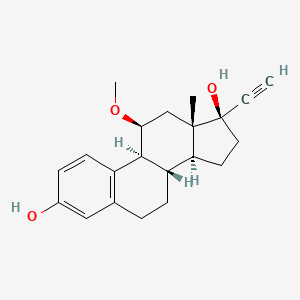

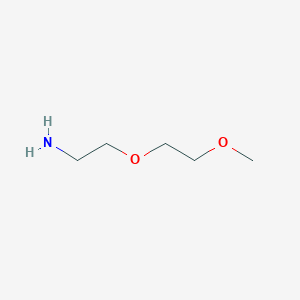

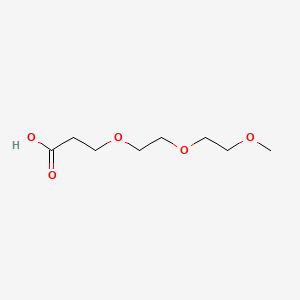

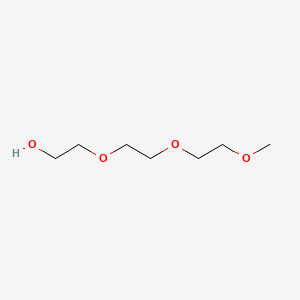

The total synthesis of osajin involves several key steps, including aldol reactions, intramolecular iodoetherification, elimination sequence reactions, and Suzuki coupling reactions . The tricyclic core of this compound is assembled through these reactions, followed by chemoselective propargylation and Claisen rearrangement to obtain the final product .

Industrial Production Methods

Industrial production of this compound typically involves extraction from the fruit of Maclura pomifera. The extraction process includes the use of solvents and reagents of analytical grade, followed by spectrophotometric analysis to ensure the purity and concentration of the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Osajin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern.

Substitution: Nucleophile Substitutionsreaktionen sind bei der Synthese von Osajinderivaten üblich.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Allylbromid werden in nucleophilen Substitutionsreaktionen verwendet.

Hauptsächlich gebildete Produkte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Osajinderivate mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: this compound wird als Modellverbindung bei der Untersuchung der Isoflavonsynthese und -reaktionen verwendet.

Medizin: This compound hat sich als ein potenzielles Antitumor-, Antioxidans- und entzündungshemmendes Mittel erwiesen.

Wirkmechanismus

This compound übt seine Wirkung über mehrere molekulare Pfade aus. Es induziert Apoptose in Krebszellen durch Aktivierung sowohl des extrinsischen als auch des intrinsischen Apoptosewegs . Dies umfasst die Aktivierung von Todesrezeptoren, mitochondriale Dysfunktion und endoplasmatischem Retikulumstress . Wichtige molekulare Ziele sind Caspasen, Bax, Bcl-2 und Cytochrom c . This compound moduliert auch die Expression verschiedener Proteine, die an Zellüberleben und Apoptose beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Scandenon: Ein Prenylierter Isoflavon mit entzündungshemmenden und krebshemmenden Aktivitäten.

6,8-Diprenylgenistein: Ein natürliches Isoflavon mit antibakteriellen und antioxidativen Eigenschaften.

Einzigartigkeit von Osajin

This compound ist einzigartig aufgrund seiner starken Antitumoraktivität und seiner Fähigkeit, Apoptose über mehrere Pfade zu induzieren . Seine vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und pharmazeutischen Entwicklung .

Eigenschaften

IUPAC Name |

5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O5/c1-14(2)5-10-17-21(27)20-22(28)19(15-6-8-16(26)9-7-15)13-29-24(20)18-11-12-25(3,4)30-23(17)18/h5-9,11-13,26-27H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTLJGWMHPGCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C=CC(O2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10964028 | |

| Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-53-1 | |

| Record name | Osajin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osajin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osajin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 482-53-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OSAJIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83R5N9X74B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

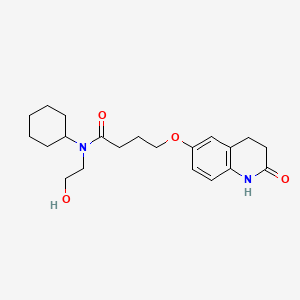

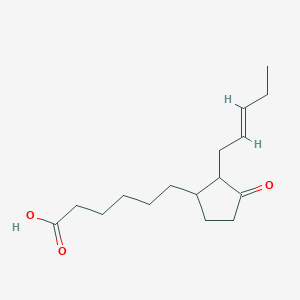

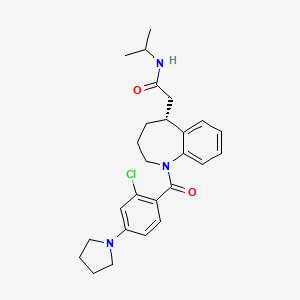

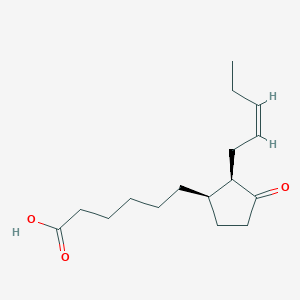

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.